molecular formula C9H14N2OS B11806302 (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine

Cat. No.: B11806302
M. Wt: 198.29 g/mol
InChI Key: GEQSQVGBZBIJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine is a chemical compound that features a thiazole ring substituted with a tetrahydropyran group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the tetrahydropyran and methanamine groups. One common method involves the cyclization of a suitable precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the methanamine group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)methanamine: Similar structure but with the methanamine group at a different position on the thiazole ring.

    (2-(Tetrahydro-2H-pyran-4-yl)oxazol-5-yl)methanamine: Contains an oxazole ring instead of a thiazole ring.

    (2-(Tetrahydro-2H-pyran-4-yl)imidazol-5-yl)methanamine: Features an imidazole ring in place of the thiazole ring.

Uniqueness

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanamine is unique due to the specific combination of the thiazole ring with the tetrahydropyran and methanamine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

[2-(oxan-4-yl)-1,3-thiazol-5-yl]methanamine

InChI

InChI=1S/C9H14N2OS/c10-5-8-6-11-9(13-8)7-1-3-12-4-2-7/h6-7H,1-5,10H2

InChI Key

GEQSQVGBZBIJIR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC=C(S2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.